(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide

Description

Chemical Identity and Classification

Boronium ionic liquids constitute a specialized class of ionic compounds characterized by the presence of positively charged boron-containing cations paired with various anionic species. These materials are defined by their central boron atom existing in a tetrahedral coordination environment, where the boron center maintains a formal positive charge through coordination with electron-donating ligands. The general structural formula for boronium cations can be represented as LxBR4-x+, where L refers to Lewis base donors, R represents substituents covalently bonded to boron, and x typically ranges from 2 to 4.

The classification of boronium ionic liquids depends primarily on the oxidation state of the central boron atom and the nature of the coordinating ligands. Boronium (+1) cations represent the most extensively studied category, featuring boron atoms coordinated by two or three Lewis bases. The coordination geometry around boron remains consistently tetrahedral, which contributes to the structural stability and unique properties of these compounds.

The bis(trifluoromethylsulfonyl)imide anion, commonly paired with boronium cations, provides exceptional electrochemical stability and low melting points to the resulting ionic liquids. This anion features delocalized negative charge primarily along its sulfur-nitrogen-sulfur backbone, with reduced charge density on the terminal trifluoromethyl groups, contributing to enhanced ionic mobility and reduced intermolecular interactions.

Historical Development of Boronium-Based Ionic Liquids

The development of boronium ionic liquids emerged from advances in organoboron chemistry and the growing understanding of ionic liquid design principles. Early investigations into boronium species revealed their potential as stable, positively charged boron centers that could serve as cationic components in ionic liquid formulations. The synthesis methods for boronium cations were refined through the work of researchers including Douglass and Ryschkewitch, who developed streamlined approaches for preparing these compounds under ambient conditions.

The introduction of bis(trifluoromethylsulfonyl)imide anions to boronium systems marked a significant advancement in the field. This pairing resulted in ionic liquids with enhanced thermal stability, often exceeding 200 degrees Celsius, and remarkable electrochemical windows surpassing 6 volts. The development of one-pot synthesis methods further accelerated research in this area, enabling more efficient preparation of diverse boronium ionic liquid structures.

Recent advances have focused on incorporating specific structural motifs into boronium cations to optimize their physicochemical properties. The integration of N-alkylpyrrolidinium substituents has proven particularly successful, yielding ionic liquids with superior conductivity, reduced viscosity, and extended electrochemical stability.

Significance within Ionic Liquid Chemistry

Boronium ionic liquids occupy a unique position within the broader field of ionic liquid chemistry due to several distinctive characteristics that differentiate them from conventional ionic systems. Their exceptional electrochemical stability, with some systems demonstrating windows exceeding 6.3 volts, surpasses the performance of traditional pyrrolidinium and imidazolium-based ionic liquids. This enhanced stability makes them particularly valuable for high-voltage electrochemical applications, including advanced energy storage systems.

The structural tunability of boronium ionic liquids represents another significant advantage within ionic liquid chemistry. The tetrahedral coordination environment around boron allows for systematic modification of properties through careful selection of coordinating ligands during synthesis. This design flexibility enables researchers to tailor specific characteristics such as viscosity, conductivity, and thermal stability for targeted applications.

The hydrolytic stability of certain boronium ionic liquids further distinguishes them from conventional systems. Research has demonstrated that properly designed boronium cations maintain stability across a wide pH range, from highly acidic to strongly basic conditions, without significant hydrolysis over extended periods. This resistance to water-induced degradation expands their potential applications in aqueous environments where traditional ionic liquids might be unsuitable.

Table 1: Comparative Properties of Boronium Ionic Liquids

(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide: Molecular Overview

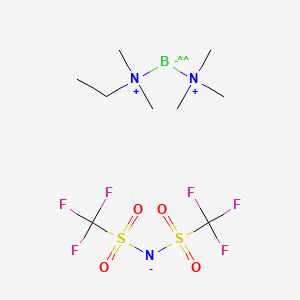

The compound this compound represents a specific example of boronium ionic liquid architecture, combining a dual-ammonium boronium cation with the bis(trifluoromethylsulfonyl)amide anion. The molecular formula C9H20BF6N3O4S2 indicates a complex structure incorporating both ethyldimethylammonium and trimethylammonium groups coordinated to a central boron atom.

The cationic component features a boron center coordinated by two distinct quaternary ammonium groups: ethyldimethylammonium and trimethylammonium. This asymmetric coordination environment contributes to the compound's unique physicochemical properties by introducing structural asymmetry while maintaining the characteristic tetrahedral geometry around boron. The presence of two hydrogen atoms completing the boron coordination sphere is indicated by the dihydroborate designation.

Table 2: Molecular Characteristics of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H20BF6N3O4S2 | |

| Molecular Weight | 423.2 g/mol | |

| CAS Registry Number | 1204485-05-1 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 12 | |

| Rotatable Bonds | 5 |

The bis(trifluoromethylsulfonyl)amide anion component contributes significantly to the compound's overall properties. This anion's weakly coordinating nature and charge delocalization characteristics promote enhanced ionic mobility and reduced intermolecular interactions. The presence of six fluorine atoms and two sulfonyl groups provides exceptional electrochemical stability and influences the compound's thermal behavior.

The structural design of this specific boronium ionic liquid exemplifies the principles underlying successful ionic liquid formulation. The combination of asymmetric cationic structure with the highly stable bis(trifluoromethylsulfonyl)amide anion results in a system with potential applications in high-performance electrochemical devices. The compound's molecular architecture suggests favorable properties for applications requiring wide electrochemical windows and thermal stability.

Properties

InChI |

InChI=1S/C7H20BN2.C2F6NO4S2/c1-7-10(5,6)8-9(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H2,1-6H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZVMNLJERNKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([N+](C)(C)C)[N+](C)(C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BF6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719879 | |

| Record name | PUBCHEM_56973037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204485-05-1 | |

| Record name | PUBCHEM_56973037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

From Trifluoromethanesulfonimide Precursors

The bis(trifluoromethylsulfonyl)amide anion is typically synthesized via a two-step process:

-

Reaction of Triflic Anhydride with Ammonia :

Trifluoromethanesulfonic anhydride (Tf₂O) reacts with ammonia or ammonium salts in dichloromethane to form N-(trifluoromethylsulfonyl)trifluoromethanesulfonamide (HNTf₂). -

Metathesis with Alkali Metal Salts :

HNTf₂ is neutralized with metal hydroxides (e.g., LiOH, NaOH) to generate LiNTf₂ or NaNTf₂. For example:

Cation Synthesis: (Ethyldimethylammonio)(trimethylammonio)dihydroborate

Boron-Centered Quaternary Ammonium Formation

The cationic component is synthesized via alkylation of ammonia or amines with boron-containing electrophiles:

-

Reaction of Boron Trifluoride with Quaternary Ammonium Salts :

BF₃ reacts with ethyldimethylamine and trimethylamine in tetrahydrofuran (THF) to form the dihydroborate cation.The product is isolated as a chloride salt after solvent removal.

-

Alternative Route via Grignard Reagents :

Ethylmagnesium bromide reacts with trimethylamine-borane complexes in diethyl ether, followed by protonolysis:

Ion Pairing: Combining Cation and Anion

Metathesis Reaction

The final ionic liquid is formed by anion exchange between the dihydroborate chloride and LiNTf₂:

Conditions :

Direct Quaternization in Ionic Liquids

A halide-free method involves reacting the preformed cation with HNTf₂ in a continuous-flow reactor:

Advantages :

Analytical Characterization

Spectroscopic Data

Thermal Stability

Industrial-Scale Considerations

Solvent and Reagent Optimization

| Parameter | Optimal Choice | Rationale |

|---|---|---|

| Solvent | Acetonitrile | High dielectric constant, low cost |

| Base | LiOH | Minimal side-product formation |

| Temperature | 25°C | Energy efficiency |

Chemical Reactions Analysis

(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it has potential applications in studying cellular processes due to its unique properties. In medicine, it may be explored for its potential therapeutic effects. Industrially, it can be used in the production of advanced materials and as a catalyst in certain reactions .

Mechanism of Action

The mechanism of action of (Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related ionic liquids and boron-containing salts. Key parameters include molecular weight, thermal stability, solubility, and applications.

Table 1: Comparative Analysis of Ionic Liquids and Boron Compounds

Key Findings:

Cation Influence on Properties: The dual ammonium-borate cation in the target compound likely enhances lipophilicity compared to simpler quaternary ammonium cations (e.g., Methyltrioctylammonium), improving compatibility with organic matrices . However, its solubility is lower than imidazolium-based ionic liquids due to steric hindrance from the borate core .

Anion-Driven Stability :

- The TFSI⁻ anion ensures high thermal stability (>250°C) across all listed compounds, surpassing traditional halide anions (e.g., F⁻ in ).

Applications: The target compound’s dual ammonium groups may enable synergistic effects in catalysis or ion transport, whereas Methyltrioctylammonium TFSI⁻ is preferred for phase transfer due to its non-polar cation . Imidazolium-TFSI⁻ salts dominate battery applications due to their low melting points and high conductivity , but the boron-based compound could offer advantages in high-temperature environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.